

Molecular weight and formula of 1H-Indole, 2-(2-furanyl)-

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Compound of Interest

Compound Name: 1H-Indole, 2-(2-furanyl)
Cat. No.: B15331074

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An In-Depth Technical Guide to 1H-Indole, 2-(2-furanyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **1H-Indole**, **2-(2-furanyl)-**, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular characteristics, a representative synthesis protocol, and explores its potential as an anticancer and antifungal agent based on the known activities of related indole-furan hybrids.

Core Molecular Data

1H-Indole, 2-(2-furanyl)- possesses a molecular structure that combines the indole and furan rings, two privileged scaffolds in drug discovery. This hybridization suggests a potential for diverse biological activities.



Property	Value
Chemical Formula	C ₁₂ H ₉ NO
Molecular Weight	183.209 g/mol
IUPAC Name	2-(furan-2-yl)-1H-indole
CAS Number	54864-36-7

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and is a suitable approach for the synthesis of **1H-Indole**, **2-(2-furanyl)-**. The general procedure involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

Experimental Protocol

Reaction: Phenylhydrazine reacts with 2-acetylfuran in the presence of an acid catalyst to form the corresponding phenylhydrazone, which then undergoes cyclization to yield 2-(2-furanyl)-1H-indole.

Materials:

- Phenylhydrazine
- · 2-Acetylfuran
- Glacial Acetic Acid (as solvent and catalyst)
- Ethanol
- Lewis Acid Catalyst (e.g., Zinc Chloride, optional)

Procedure:

 Hydrazone Formation: In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and 2-acetylfuran in glacial acetic acid or ethanol.



- The mixture is stirred at room temperature for 30 minutes to 1 hour to form the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cyclization: Once hydrazone formation is complete, a catalytic amount of a Lewis acid like zinc chloride can be added, or the reaction can proceed with a protic acid like polyphosphoric acid.
- The reaction mixture is then heated to reflux (typically 80-120 °C) for 2-4 hours.
- Workup and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
- The precipitated crude product is collected by filtration, washed with water, and dried.
- Purification of the crude product is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization: The final product, 2-(2-furanyl)-1H-indole, can be characterized by standard spectroscopic methods:

- ¹H NMR: Expected signals would include aromatic protons from both the indole and furan rings, as well as the characteristic NH proton of the indole.
- 13C NMR: Will show the corresponding carbon signals for the fused ring system.
- IR Spectroscopy: Will display characteristic peaks for N-H stretching and aromatic C-H and C=C bonds.
- Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight.

Logical Workflow for Fischer Indole Synthesis





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A flowchart of the Fischer Indole Synthesis for 2-(2-furanyl)-1H-indole.

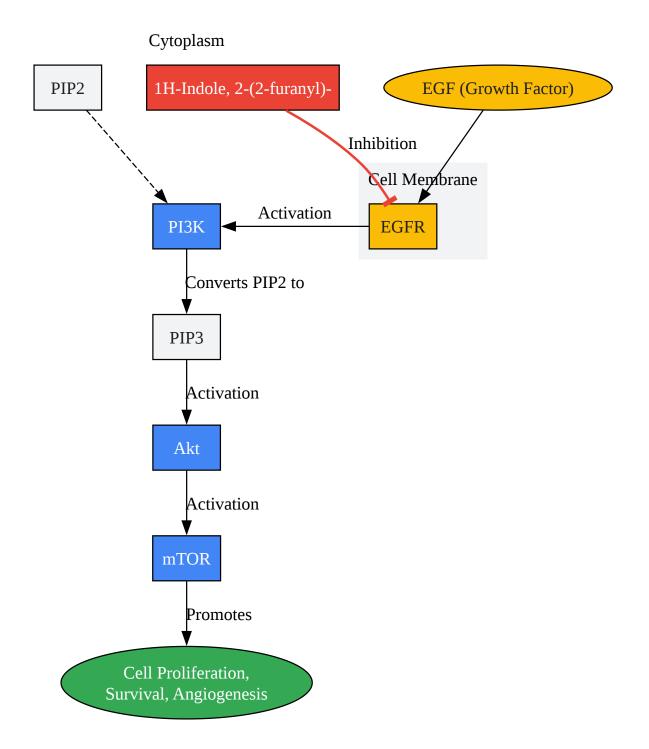
Potential Biological Activities and Signaling Pathways

Indole and furan moieties are present in numerous biologically active compounds. The combination of these two rings in **1H-Indole**, **2-(2-furanyl)-** suggests potential for significant pharmacological properties, particularly in anticancer and antifungal applications.

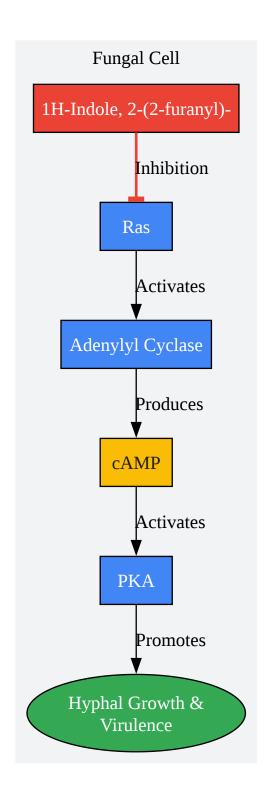
Anticancer Potential: EGFR and PI3K/Akt/mTOR Pathway Inhibition

Many indole derivatives have been identified as potent anticancer agents. One of the key mechanisms is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of EGFR can block downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2]









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